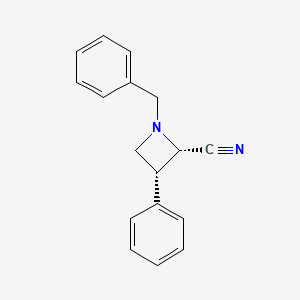![molecular formula C11H15NSn B14230521 2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine CAS No. 823199-08-2](/img/structure/B14230521.png)
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine is an organotin compound that features a pyridine ring substituted with a methyl group at the 2-position and a trimethylstannyl-ethynyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine typically involves the reaction of 2-methyl-6-ethynylpyridine with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2-Methyl-6-ethynylpyridine+Trimethyltin chloride→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Cross-Coupling Reactions: It is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Stille Coupling: Typically involves a palladium catalyst and an organohalide.
Suzuki-Miyaura Coupling: Uses a palladium catalyst and a boronic acid or ester.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Stille coupling, the product would be a new carbon-carbon bond formed between the pyridine ring and the organohalide.
Applications De Recherche Scientifique
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of ligands and catalysts.
Medicine: Could be used in the development of new pharmaceuticals, particularly those targeting specific pathways or receptors.
Industry: May find use in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine exerts its effects depends on the specific application. In cross-coupling reactions, the trimethylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The pyridine ring can also coordinate to metal centers, influencing the reactivity and selectivity of the compound in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-(tributylstannyl)pyridine: Similar structure but with a tributylstannyl group instead of a trimethylstannyl group.
2-(Tributylstannyl)pyridine: Lacks the methyl group at the 2-position.
2-Ethynyl-6-methylpyridine: Lacks the stannyl group, featuring only an ethynyl group at the 6-position.
Uniqueness
2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine is unique due to the presence of both a trimethylstannyl group and a methyl group on the pyridine ring
Propriétés
Numéro CAS |
823199-08-2 |
|---|---|
Formule moléculaire |
C11H15NSn |
Poids moléculaire |
279.95 g/mol |
Nom IUPAC |
trimethyl-[2-(6-methylpyridin-2-yl)ethynyl]stannane |
InChI |
InChI=1S/C8H6N.3CH3.Sn/c1-3-8-6-4-5-7(2)9-8;;;;/h4-6H,2H3;3*1H3; |
Clé InChI |
XMLMDEDMNWZDER-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C#C[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



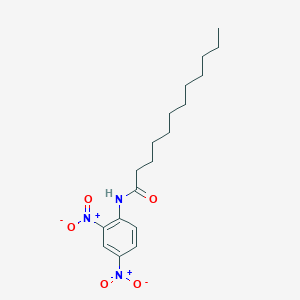
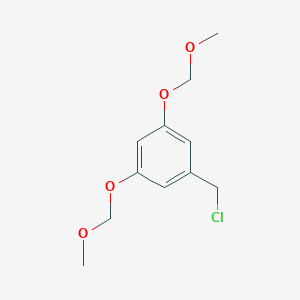
![4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14230450.png)
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-](/img/structure/B14230454.png)
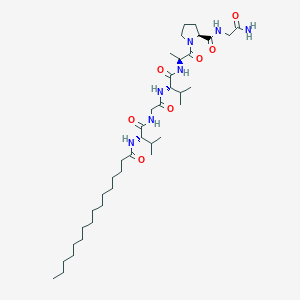
![[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B14230464.png)
![(9-Methoxy-6-methyl-2,2-diphenyl-2H-naphtho[1,2-b]pyran-5-yl)methanol](/img/structure/B14230470.png)
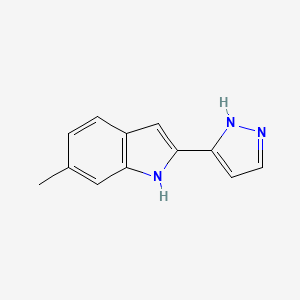
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
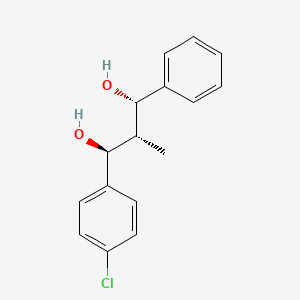
![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)
